Cas no 1256359-96-2 (4-fluoroindole-2-boronic acid pinacol ester)

4-Fluoroindole-2-boronic acid pinacol ester is a high-purity boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its stable pinacol ester moiety enhances shelf life and handling convenience compared to free boronic acids. The fluorine substitution at the 4-position of the indole ring introduces electronic modulation, making it valuable for constructing fluorinated heterocyclic compounds in pharmaceutical and agrochemical research. The product exhibits good solubility in common organic solvents, facilitating its use in diverse synthetic applications. Its compatibility with palladium-catalyzed coupling reactions enables efficient formation of carbon-carbon bonds, particularly in the synthesis of complex indole-based scaffolds. Proper storage under inert conditions is recommended to maintain reactivity.
4-fluoroindole-2-boronic acid pinacol ester structure
1256359-96-2 structure
商品名:4-fluoroindole-2-boronic acid pinacol ester
CAS番号:1256359-96-2
MF:C14H17BNO2F
メガワット:261.09968
MDL:MFCD16618972
CID:828576
PubChem ID:53217212

4-fluoroindole-2-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • 4-Fluoroindole-2-boronic acid pinacol ester
    • 4-FLUORO-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-INDOLE
    • B-2778
    • X0455
    • 1256359-96-2
    • BS-26863
    • F75004
    • DTXSID30682313
    • SCHEMBL15942282
    • SY346226
    • 4-Fluoro-1H-indole-2-boronic Acid Pinacol Ester
    • MB14886
    • CS-0176232
    • 4-Fluoroindole-2-boronic acid, pinacol ester
    • MFCD16618972
    • DB-349244
    • KQBFUSLFUVLNQM-UHFFFAOYSA-N
    • 4-fluoroindole-2-boronic acid pinacol ester
    • MDL: MFCD16618972
    • インチ: InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3
    • InChIKey: KQBFUSLFUVLNQM-UHFFFAOYSA-N
    • ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3F

計算された属性

  • せいみつぶんしりょう: 261.13400
  • どういたいしつりょう: 261.1336371g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.2Ų

じっけんとくせい

  • PSA: 34.25000
  • LogP: 2.60620

4-fluoroindole-2-boronic acid pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1239007-1g
4-Fluoroindole-2-boronic acid pinacol ester
1256359-96-2 98%
1g
$190 2023-09-04
TRC
F592153-100mg
4-Fluoroindole-2-boronic acid pinacol ester
1256359-96-2
100mg
$133.00 2023-05-18
Alichem
A199007618-5g
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1256359-96-2 95%
5g
$721.14 2023-09-03
Aaron
AR009XJS-1g
4-Fluoroindole-2-boronic acid pinacol ester
1256359-96-2 98%
1g
$145.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1246902-250mg
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1256359-96-2 98%
250mg
¥482.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10354-250mg
4-fluoroindole-2-boronic acid pinacol ester
1256359-96-2 95%
250mg
¥560.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10354-500mg
4-fluoroindole-2-boronic acid pinacol ester
1256359-96-2 95%
500mg
¥929.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10354-5g
4-fluoroindole-2-boronic acid pinacol ester
1256359-96-2 95%
5g
¥4194.0 2024-04-25
Ambeed
A160359-1g
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1256359-96-2 98%
1g
$168.0 2024-04-25
Ambeed
A160359-100mg
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1256359-96-2 98%
100mg
$39.0 2024-04-25

4-fluoroindole-2-boronic acid pinacol ester 関連文献

4-fluoroindole-2-boronic acid pinacol esterに関する追加情報

4-Fluoroindole-2-Boronic Acid Pinacol Ester: A Comprehensive Overview

The compound with CAS No. 1256359-96-2, commonly referred to as 4-fluoroindole-2-boronic acid pinacol ester, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions, particularly in the synthesis of complex organic structures. The pinacol ester derivative of this compound is particularly valuable due to its stability and reactivity under specific reaction conditions.

4-Fluoroindole-2-boronic acid pinacol ester has garnered attention in recent years due to its applications in drug discovery and materials science. The presence of the fluoro group at the 4-position of the indole ring imparts unique electronic properties, making it a versatile building block in organic synthesis. Researchers have exploited these properties to develop novel compounds with potential applications in medicinal chemistry.

The synthesis of 4-fluoroindole-2-boronic acid pinacol ester involves a series of well-established organic reactions. The starting material is typically an indole derivative, which undergoes fluorination at the 4-position to introduce the fluoro group. Subsequent steps involve the introduction of the boronic acid group and its conversion into the pinacol ester form, ensuring stability and facilitating further reactions.

Recent studies have highlighted the importance of 4-fluoroindole-2-boronic acid pinacol ester in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is pivotal in constructing biaryl structures, which are essential components of many pharmaceutical agents. The compound's ability to undergo these reactions efficiently underscores its value in modern organic synthesis.

In addition to its role in chemical synthesis, 4-fluoroindole-2-boronic acid pinacol ester has been explored for its potential in materials science. Its unique electronic properties make it a candidate for applications in optoelectronic devices and advanced materials. Researchers are actively investigating its ability to form self-assembled monolayers and its compatibility with various fabrication techniques.

The compound's structure also lends itself to applications in medicinal chemistry. The indole core is a common motif in many bioactive compounds, and the presence of the fluoro group enhances its pharmacokinetic properties. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against various disease targets, including cancer and neurodegenerative disorders.

The development of efficient synthetic routes for 4-fluoroindole-2-boronic acid pinacol ester has been a focus of recent research efforts. Novel methodologies, such as microwave-assisted synthesis and catalytic processes, have been employed to improve yield and reduce reaction times. These advancements have made the compound more accessible for large-scale applications.

In conclusion, 4-fluoroindole-2-boronic acid pinacol ester (CAS No. 1256359-96-2) is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods, position it as a key player in future research and development endeavors.

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